Indaziflam

Descripción

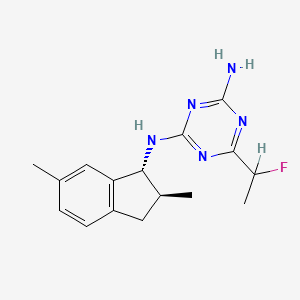

Structure

3D Structure

Propiedades

IUPAC Name |

2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20FN5/c1-8-4-5-11-7-9(2)13(12(11)6-8)19-16-21-14(10(3)17)20-15(18)22-16/h4-6,9-10,13H,7H2,1-3H3,(H3,18,19,20,21,22)/t9-,10?,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFONKFDEZLYQDH-BOURZNODSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=C([C@@H]1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058223 | |

| Record name | Indaziflam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950782-86-2 | |

| Record name | Indaziflam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=950782-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indaziflam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950782862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indaziflam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDAZIFLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M64ZDU291E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Indaziflam: A Technical Whitepaper

Abstract

Indaziflam is a leading pre-emergent herbicide from the alkylazine chemical class, developed and commercialized by Bayer CropScience. It provides long-lasting, broad-spectrum control of annual grasses and broadleaf weeds at exceptionally low application rates. The primary mechanism of action is the potent inhibition of cellulose biosynthesis, a mode of action for which there is limited weed resistance. This document provides an in-depth technical overview of the discovery, synthesis, and mechanism of action of this compound, intended for a scientific audience. It includes detailed experimental methodologies, tabulated quantitative data, and process diagrams to fully elucidate the core science behind this innovative herbicide.

Discovery and Historical Context

The journey to this compound began with research into 2-amino 6-fluoroalkyl triazine derivatives by the Japanese company Idemitsu Kosan, which led to a patent in 1991.[1] This work produced the herbicide triaziflam, which saw limited commercial success.[1][2] Triaziflam was found to inhibit both photosystem II and cellulose biosynthesis.[2]

Recognizing the potential of the novel cellulose biosynthesis inhibition (CBI) mode of action, scientists at Bayer CropScience initiated an extensive optimization program based on the alkylazine chemical structure.[1][2] This research aimed to enhance herbicidal activity based solely on the CBI mechanism, a pressing need for managing weed resistance.[3] The optimization process led to the identification of this compound (coded as BCS-AA10717), which demonstrated superior and more potent herbicidal properties.[1] Bayer patented the new compound and achieved its first registration for use in the United States in 2010.[1][4] Marketed under brand names like Alion™, Specticle™, and Esplanade™, this compound has become a critical tool in modern weed management.[5][6]

dot digraph "Discovery_of_this compound" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

Triaziflam [label="Triaziflam\n(Idemitsu Kosan, 1991)\nDual Mode of Action (PSII & CBI)", fillcolor="#FBBC05", fontcolor="#202124"]; Optimization [label="Chemical Structure\nOptimization Program\n(Bayer CropScience)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\n(BCS-AA10717)\nPotent & Specific CBI", fillcolor="#34A853", fontcolor="#FFFFFF"];

Triaziflam -> Optimization [label="Lead Compound"]; Optimization -> this compound [label="Discovery of\nSuperior Properties"]; } dot Caption: Logical workflow from the lead compound to the discovery of this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound, N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine, is a multi-step process that requires precise stereochemical control to produce the biologically active isomers.[7] The core of the synthesis involves two key fragments: the chiral indanylamine moiety and the fluoroethyl-substituted triazine ring. An efficient technical synthesis has been developed utilizing a novel biguanidine intermediate.[8]

The overall process can be broken down into two major stages:

-

Synthesis of the key intermediate, (1R,2S)-2,6-dimethyl-1-aminoindan. [1]

-

Formation of the triazine ring to yield this compound. [9]

dot digraph "Indaziflam_Synthesis_Workflow" { graph [fontname="Arial", rankdir="LR"]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: High-level workflow for the chemical synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of (1R,2S)-2,6-dimethyl-1-aminoindan Intermediate

This protocol is a composite methodology based on procedures outlined in the scientific and patent literature.[1][3][8][9]

-

Reductive Amination of 2,6-Dimethyl-1-indanone: a. A mixture of four stereoisomers of 2,6-dimethyl-1-aminoindan is first prepared via the palladium-catalyzed reduction of the corresponding 2,6-dimethyl-1-indanone oxime.[2] b. Alternatively, direct reductive amination of the indanone can be performed. The indanone is dissolved in an alcohol solvent (e.g., methanol). An amine source, such as ammonium acetate, and a reducing agent, such as sodium cyanoborohydride, are added.[9] c. The reaction is stirred at room temperature until completion, monitored by TLC or GC-MS. d. The crude product is worked up by removing the solvent, followed by extraction with an organic solvent (e.g., ethyl acetate) and washing with brine. The resulting product is a mixture of cis and trans isomers.

-

Isolation of Trans Isomer: a. The mixture of cis and trans aminoindane isomers is enriched in the desired trans isomer. This can be achieved via palladium-catalyzed hydrogenation, which epimerizes the cis isomer to the more stable trans form, or by fractional crystallization of a salt (e.g., acetate salt).[3]

-

Chiral Resolution of Trans-2,6-dimethyl-1-aminoindan: a. The racemic mixture of the trans-aminoindan is dissolved in an alcoholic solvent, such as isopropanol.[1] b. An equimolar amount of a chiral resolving agent, R-(-)-Mandelic acid, is added to the solution.[1] c. The mixture is heated until a clear solution is formed and then allowed to cool slowly to room temperature to induce crystallization. d. The precipitated diastereomeric salt of (1R,2S)-2,6-dimethyl-1-aminoindan with R-mandelic acid is collected by filtration. The process can be repeated to achieve high enantiomeric excess (>99% ee).[1] e. The resolved salt is treated with a base (e.g., NaOH solution) to liberate the free amine, which is then extracted into an organic solvent and isolated.

Protocol 2: Synthesis of this compound via Biguanidine Intermediate

-

Formation of Biguanidine: a. The enantiomerically pure (1R,2S)-2,6-dimethyl-1-aminoindan is reacted with cyanoguanidine in the presence of an acid (e.g., hydrochloric acid) in a suitable solvent.[6][8] b. The reaction mixture is heated to form the corresponding biguanidine hydrochloride salt. The product precipitates upon cooling and is isolated by filtration.

-

Triazine Ring Closure: a. The isolated biguanidine salt is suspended in a solvent. b. A fluoro ester, such as ethyl 2-fluoropropionate (with an enantiomeric ratio of ~95:5), is added.[9] c. A base (e.g., sodium methoxide) is added, and the mixture is heated to effect the cyclocondensation reaction.[9] d. Upon completion, the reaction is cooled, and the crude this compound product is precipitated by the addition of water. e. The final product is purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield crystalline this compound.[10]

Mechanism of Action: Cellulose Biosynthesis Inhibition

This compound's herbicidal activity stems from its function as a potent and specific Cellulose Biosynthesis Inhibitor (CBI).[4][8] This mode of action is classified by the Herbicide Resistance Action Committee (HRAC) as Group 29.[4] Cellulose, a polymer of β-1,4-linked glucan chains, is the primary structural component of plant cell walls and is essential for cell division, expansion, and morphogenesis.

This compound targets the Cellulose Synthase Complex (CSC), a multi-protein complex located in the plasma membrane responsible for synthesizing cellulose microfibrils.[11] Specifically, it has been demonstrated that this compound disrupts the function of Cellulose Synthase A (CESA) proteins within the complex.[7][12]

Key effects of this compound at the cellular level include:

-

Reduced CESA Particle Velocity: Live-cell imaging of Arabidopsis plants expressing fluorescently-tagged YFP:CESA6 proteins shows that this compound treatment causes a significant (approx. 65%) reduction in the velocity of CESA complexes moving within the plasma membrane.[7][11] This indicates a direct inhibition of the cellulose polymerization process.

-

Increased CESA Particle Density: Paradoxically, this compound treatment leads to an accumulation of CESA particles at the plasma membrane focal plane.[7][13]

-

Disruption of CESA-Microtubule Colocalization: The normal guidance of CSCs by cortical microtubules is disrupted, leading to disorganized cellulose deposition.[5]

This inhibition of cellulose synthesis leads to macroscopic symptoms in susceptible plants, including severe inhibition of root and shoot growth, radial swelling of cells (due to loss of anisotropic growth), and eventual plant death.[8][11] Unlike other CBIs such as isoxaben, this compound is broadly effective against both monocot and dicot weeds.[12] Notably, plant mutants resistant to isoxaben are not cross-resistant to this compound, indicating a distinct molecular target or binding site within the cellulose synthesis machinery.[11][12]

dot digraph "Indaziflam_MoA" { graph [fontname="Arial", splines=true, overlap=false]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Mechanism of action pathway for this compound.

Experimental Protocols

Protocol 3: Cellulose Biosynthesis Inhibition Assay ([¹⁴C]Glc Incorporation)

This assay measures the direct impact of this compound on the rate of cellulose synthesis. The protocol is adapted from Heim et al. (1990) as cited by Brabham et al. (2014).[7]

-

Plant Material: Use 3-day-old etiolated dark-grown Arabidopsis seedlings.

-

Treatment: Incubate seedlings in a solution containing various concentrations of this compound (e.g., 0, 200, 400 pM) for 1 hour. Include a DMSO mock control.

-

Radiolabeling: Add [¹⁴C]Glucose to the incubation medium and continue incubation for a defined period (e.g., 1-2 hours) to allow for incorporation into newly synthesized cell wall polymers.

-

Cell Wall Extraction: Harvest the seedlings, wash thoroughly to remove external radiolabel, and homogenize.

-

Cellulose Isolation: Treat the crude cell wall extract with a mixture of nitric acid and acetic acid (Updegraff, 1969 method) to digest non-cellulosic polysaccharides.[7] The remaining acid-insoluble fraction is considered crystalline cellulose.

-

Quantification: Wash the insoluble cellulose pellet. Measure the amount of incorporated radioactivity using liquid scintillation spectrometry.

-

Analysis: Compare the counts per minute (CPM) in this compound-treated samples to the mock-treated control to determine the percentage inhibition of cellulose synthesis.

Protocol 4: CESA Particle Motility Assay

This live-cell imaging technique visualizes the effect of this compound on the CSC dynamics in real-time.[5][7]

-

Plant Line: Use a transgenic Arabidopsis line expressing a fluorescently-tagged CESA protein (e.g., YFP:CESA6). For microtubule visualization, a line co-expressing an RFP-tagged tubulin (e.g., RFP:TUA5) can be used.

-

Sample Preparation: Grow seedlings for 3 days in the dark on agar medium. Mount a seedling on a microscope slide with a coverslip in liquid growth medium.

-

Imaging: Use a spinning-disk confocal microscope to acquire time-lapse images of the epidermal cells in the hypocotyl expansion zone. Capture images of the plasma membrane focal plane at a rate of one frame every 2-5 seconds for 3-5 minutes.

-

Treatment: Perfuse the slide with a medium containing this compound (e.g., 500 nM) and a mock control (e.g., 0.01% DMSO). Allow 1-2 hours for the treatment to take effect before post-treatment imaging.

-

Analysis: a. Use image analysis software (e.g., ImageJ) with tracking plugins (e.g., kymograph analysis) to track the movement of individual YFP:CESA6 particles. b. Calculate the velocity (nm/min) for a large population of particles from both control and treated seedlings. c. Quantify the density of particles (number of particles per µm²) at the plasma membrane before and after treatment. d. Compare the mean velocities and densities using appropriate statistical tests.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties and biological activity of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine | [4] |

| CAS Number | 950782-86-2 | [4] |

| Chemical Formula | C₁₆H₂₀FN₅ | [4] |

| Molar Mass | 301.369 g·mol⁻¹ | [4] |

| Melting Point | 183 °C | [4] |

| Water Solubility | 2.8 mg/L (at 20 °C) | [4] |

| log P (Octanol-Water) | 2.8 | [4] |

| Soil Half-life (Aerobic) | >150 days |[14][15] |

Table 2: Biological and Herbicidal Activity of this compound

| Parameter | Organism/System | Value/Effect | Reference(s) |

|---|---|---|---|

| Cellulose Synthesis Inhibition | Arabidopsis thaliana seedlings | 18% reduction at 200 pM; 51% reduction at 400 pM | [7] |

| CESA6 Particle Velocity | A. thaliana (YFP:CESA6) | Untreated: 336 ± 167 nm/min; Treated: 119 ± 95 nm/min (65% reduction) | [7] |

| CESA6 Particle Density | A. thaliana (YFP:CESA6) | Significant increase in particle density after 2h treatment with 500 nM this compound | [7][13] |

| GR₅₀ (Root Growth) | Poa annua (susceptible) | 448 pM | [11] |

| Effective Application Rate | Turf (Digitaria sp.) | 75 g a.i./ha | [15] |

| Effective Application Rate | Turf (Poa annua, Eleusine indica) | 50 g a.i./ha |[15] |

Conclusion

This compound represents a significant advancement in herbicide technology, born from a targeted chemical optimization program that successfully isolated and enhanced a novel mode of action. Its synthesis, while complex, has been rendered efficient for technical production through the development of a stereoselective route involving a biguanidine intermediate. The mechanism of action, a potent inhibition of the cellulose synthase complex, provides a much-needed tool for managing weed populations, particularly those resistant to other common herbicides. The detailed protocols and quantitative data presented herein offer a comprehensive resource for researchers in agrochemistry, plant biology, and herbicide development.

References

- 1. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]

- 2. WO2024041961A2 - Process for the production of (1r,2s)-2,6-dimethyl-1-indanamine - Google Patents [patents.google.com]

- 3. Preparation method of (1R, 2S)-2, 6-dimethyl-1-aminoindan - Eureka | Patsnap [eureka.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. WO2017042126A1 - Method for producing biguanide salts and s-triazines - Google Patents [patents.google.com]

- 7. This compound Herbicidal Action: A Potent Cellulose Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. datapdf.com [datapdf.com]

- 9. researchgate.net [researchgate.net]

- 10. AU2023299312A1 - Crystalline form of this compound, methods for its preparation and use thereof - Google Patents [patents.google.com]

- 11. Frontiers | A bioassay to determine Poa annua responses to this compound [frontiersin.org]

- 12. This compound herbicidal action: a potent cellulose biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mass.gov [mass.gov]

- 15. hort [journals.ashs.org]

The Molecular Blueprint of a Modern Herbicide: An In-depth Technical Guide to the Mechanism of Action of Indaziflam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indaziflam, a potent, pre-emergent alkylazine herbicide, offers a unique and highly effective mode of action for the control of a broad spectrum of annual grasses and broadleaf weeds.[1][2] Its primary mechanism revolves around the inhibition of cellulose biosynthesis, a fundamental process in plant cell wall formation.[1][3] This technical guide provides a comprehensive exploration of the molecular underpinnings of this compound's herbicidal activity, detailing its effects on the cellulose synthase complex, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its mechanism through detailed diagrams. This document is intended to serve as a critical resource for researchers in plant science, weed science, and herbicide development.

Introduction: A Novel Inhibitor of a Fundamental Process

Cellulose, a polymer of β-1,4-linked glucan chains, is the principal structural component of plant cell walls, providing rigidity and enabling directional cell expansion.[4][5] Its synthesis is a complex process orchestrated by the cellulose synthase complex (CSC), a large, plasma membrane-localized protein assembly.[5][6] The core catalytic subunits of the CSC are the cellulose synthase A (CESA) proteins.[7] this compound exerts its phytotoxic effects by disrupting the function of these CESA proteins, thereby inhibiting the production of cellulose.[7][8] This inhibition leads to characteristic symptoms in susceptible plants, including radial swelling of roots and shoots, and ectopic lignification, ultimately resulting in growth arrest and plant death.[4][7][8][9][10][11]

A key feature of this compound is its efficacy against both monocotyledonous and dicotyledonous plants, distinguishing it from other cellulose biosynthesis inhibitors (CBIs) like isoxaben, which primarily target dicots.[4][5][7][9][11][12][13] Furthermore, the lack of cross-resistance with other CBIs suggests a unique molecular target or binding site for this compound within the cellulose biosynthesis machinery.[4][5][9][12]

Molecular Mechanism of Action: Targeting the Cellulose Synthase Complex

The herbicidal action of this compound is initiated by its direct or indirect interaction with the CESA proteins within the CSC. Unlike some CBIs that cause the depletion of CESA complexes from the plasma membrane, this compound's mechanism is more nuanced.[6][14]

Altered Dynamics of CESA Particles

Live-cell imaging studies using fluorescently tagged CESA proteins (e.g., YFP:CESA6) have been instrumental in elucidating this compound's molecular effects. These studies have revealed two primary consequences of this compound exposure:

-

Reduced Velocity of CESA Complexes: this compound significantly slows the movement of CESA complexes within the plasma membrane.[4][6][7][8][9][12][13][14] This velocity is directly correlated with the rate of cellulose microfibril extrusion. Treatment with this compound has been shown to reduce the velocity of YFP:CESA6 particles by approximately 65%.[6][7][13][14]

-

Increased Density of CESA Complexes: Paradoxically, while slowing their movement, this compound leads to an accumulation or increased density of CESA particles at the plasma membrane.[4][6][7][8][9][12][13] This suggests that the herbicide may interfere with the normal turnover or internalization of the complexes, causing them to become "stalled" in the membrane.

Uncoupling from Microtubule Guidance

Cortical microtubules are thought to guide the movement of CESA complexes, thereby influencing the orientation of newly synthesized cellulose microfibrils. This compound disrupts this guidance system. While it does not appear to directly affect the structure or dynamics of the microtubules themselves, it reduces the colocalization of CESA complexes with microtubules.[4][8][9][12] This uncoupling is independent of the Cellulose Synthase Interacting1 (CSI1) protein, a known linker between CESA complexes and microtubules.[5][8][9][12][14] This disruption of guided movement contributes to the disorganized deposition of cellulose and the observed radial swelling phenotype.

The following diagram illustrates the proposed signaling pathway of this compound's action on the cellulose synthase complex.

Caption: Molecular mechanism of this compound action on the Cellulose Synthase Complex.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on the effects of this compound.

Table 1: Effects of this compound on CESA Dynamics in Arabidopsis thaliana

| Parameter | Control (Untreated) | This compound-Treated | Percent Change | Reference(s) |

| YFP:CESA6 Particle Velocity | 336 ± 167 nm/min | 119 ± 95 nm/min | -65% | [14] |

| YFP:CESA6 Particle Density | 0.93 ± 0.02 particles/µm² | 1.29 ± 0.02 particles/µm² | +30% | [8] |

Table 2: Dose-Dependent Inhibition of Cellulose Biosynthesis by this compound in Arabidopsis thaliana

| This compound Concentration | Cellulose Content Reduction | Reference(s) |

| 200 pM | 18% | [5][8] |

| 400 pM | 51% | [5][8] |

Table 3: Herbicide Sensitivity (GR50/I50 Values) to this compound

| Species | Genotype/Population | GR50 / I50 Value | Reference(s) |

| Monocots (average) | Susceptible | 231 pM (GR50) | [15] |

| Dicots (average) | Susceptible | 512 pM (GR50) | [15] |

| Poa annua | Susceptible | 633 pM (I50) | [10] |

| Poa annua | Resistant | 2424 - 4305 pM (I50) | [10] |

GR50: Concentration of herbicide required to cause a 50% reduction in plant growth. I50: Concentration of herbicide required to cause a 50% inhibition of a specific process (in this case, likely root growth in an agar assay).

Detailed Experimental Protocols

The following are descriptions of key experimental methodologies used to investigate the molecular mechanism of this compound.

Quantification of Crystalline Cellulose

This protocol is based on the Updegraff method and is used to measure the direct inhibitory effect of this compound on cellulose production.

Objective: To quantify the amount of crystalline cellulose in plant tissue following herbicide treatment.

Methodology:

-

Plant Material: Arabidopsis thaliana seedlings are grown in the dark for 5 days to promote hypocotyl elongation.

-

Treatment: Seedlings are treated with varying concentrations of this compound (e.g., 0, 200, 400 pM) for a specified period.

-

Tissue Harvest: The hypocotyl region is harvested, and the dry weight is determined.

-

Cellulose Extraction:

-

The dried plant material is boiled in a mixture of nitric acid and acetic acid. This treatment hydrolyzes non-cellulosic polysaccharides, leaving the crystalline cellulose intact.[5]

-

The insoluble material (crystalline cellulose) is washed and collected.

-

-

Quantification:

-

The amount of glucose in the insoluble fraction is determined colorimetrically using the anthrone-sulfuric acid method.[5]

-

The glucose content is then used to back-calculate the amount of cellulose.

-

The following diagram outlines the workflow for cellulose quantification.

Caption: Experimental workflow for the quantification of crystalline cellulose.

Live-Cell Imaging of CESA and Microtubule Dynamics

This protocol utilizes confocal microscopy to visualize the real-time effects of this compound on CESA complexes and microtubules in living plant cells.

Objective: To observe and quantify the localization, density, and velocity of CESA particles and the structure of microtubules.

Methodology:

-

Plant Lines: Transgenic Arabidopsis thaliana lines expressing fluorescently tagged proteins are used, typically YFP:CESA6 (to visualize CESA complexes) and RFP:TUA5 (to visualize microtubules).[8]

-

Microscopy: A spinning-disk confocal microscope is used for rapid imaging of living cells.

-

Treatment: Seedlings are mounted on microscope slides in a flow-through chamber. An initial observation is made under control conditions (mock treatment). Subsequently, a solution containing this compound is perfused through the chamber.

-

Image Acquisition: Time-lapse images of the cortical focal plane of hypocotyl epidermal cells are captured.

-

Data Analysis:

-

CESA Particle Velocity: Kymographs are generated from the time-lapse images to track the movement of individual YFP:CESA6 particles over time. The slope of the lines on the kymograph represents the velocity.[14]

-

CESA Particle Density: The number of distinct YFP:CESA6 particles per unit area of the plasma membrane is counted.[8]

-

Colocalization Analysis: The degree of overlap between the YFP (CESA) and RFP (microtubule) signals is quantified to determine the coincidence rate.

-

The following diagram illustrates the logical relationship in the live-cell imaging experiment.

Caption: Logical diagram of the live-cell imaging experimental approach.

Resistance to this compound

While target-site resistance to CBIs is rare, cases of this compound resistance have been identified in Poa annua (annual bluegrass).[7][10][13][16] Current research suggests that this resistance is not due to a mutation in the CESA target protein. Instead, it appears to be a form of non-target-site resistance, likely involving reduced absorption and/or translocation of the herbicide.[7][10][13] Studies have shown that lower concentrations of this compound and its primary metabolite are found in resistant plants compared to susceptible ones.[7][13]

Conclusion

This compound's molecular mechanism of action is a sophisticated disruption of the dynamics of the cellulose synthase complex. By reducing the velocity of CESA particles, increasing their density at the plasma membrane, and uncoupling them from microtubule guidance, this compound effectively halts the organized production of cellulose, a process vital for plant growth and development. Its unique properties, including its efficacy against a broad weed spectrum and its distinct molecular target compared to other CBIs, make it a valuable tool for weed management and a subject of continued scientific interest. The detailed understanding of its mechanism at the molecular level, facilitated by the experimental approaches outlined in this guide, is crucial for the development of future herbicide technologies and for managing the evolution of weed resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. beyondpesticides.org [beyondpesticides.org]

- 3. mass.gov [mass.gov]

- 4. scispace.com [scispace.com]

- 5. This compound Herbicidal Action: A Potent Cellulose Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. api.mountainscholar.org [api.mountainscholar.org]

- 7. Frontiers | A bioassay to determine Poa annua responses to this compound [frontiersin.org]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound herbicidal action: a potent cellulose biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. weedscience.org [weedscience.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. trace.tennessee.edu [trace.tennessee.edu]

- 14. researchgate.net [researchgate.net]

- 15. This compound: a new cellulose-biosynthesis-inhibiting herbicide provides long-term control of invasive winter annual grasses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Annual bluegrass cross resistance to prodiamine and pronamide in the southern United States | Weed Technology | Cambridge Core [cambridge.org]

Indaziflam's Dichotomous Action: A Technical Deep Dive into its Mode of Action in Monocots and Dicots

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indaziflam, a potent herbicide belonging to the alkylazine chemical class, exerts its phytotoxic effects through the inhibition of cellulose biosynthesis, a fundamental process in plant cell wall formation. This technical guide provides a comprehensive analysis of the molecular and physiological mechanisms underlying this compound's mode of action, with a particular focus on the differential responses observed between monocotyledonous and dicotyledonous plants. Through a synthesis of current research, this document details the experimental protocols used to elucidate these mechanisms, presents quantitative data in a comparative format, and visualizes the key pathways and workflows involved.

Introduction

This compound is a pre-emergent herbicide that provides long-lasting control of a broad spectrum of grass and broadleaf weeds.[1][2] Its primary mode of action is the inhibition of cellulose biosynthesis, a process crucial for maintaining cell wall integrity, cell division, and overall plant growth.[3][4] Unlike some cellulose biosynthesis inhibitors (CBIs) such as isoxaben, which are more effective against dicots, this compound demonstrates potent activity against both monocots and dicots, with evidence suggesting a heightened sensitivity in monocots.[3][5] This guide delves into the technical details of this compound's interaction with the cellulose synthesis machinery and explores the basis for the observed differential activity.

The Molecular Target: Cellulose Biosynthesis

Cellulose, a polymer of β-1,4-linked glucose residues, is synthesized at the plasma membrane by large protein complexes known as cellulose synthase complexes (CSCs).[3] The catalytic subunits of these complexes are the CELLULOSE SYNTHASE A (CESA) proteins.[3] this compound disrupts the normal function of these CESA proteins, leading to a rapid cessation of cellulose production.[1][3]

Impact on CESA Dynamics

Live-cell imaging studies using fluorescently-tagged CESA proteins (e.g., YFP-CESA6) in the model dicot Arabidopsis thaliana have revealed the direct impact of this compound on CSCs.[1][3]

-

Reduced Velocity: In untreated cells, CESA particles move bidirectionally within the plasma membrane at an average velocity of approximately 336 ± 167 nm/min.[1][3] Following treatment with this compound, this velocity is significantly reduced to an average of 119 ± 95 nm/min.[1][3]

-

Increased Density: Concurrently, this compound treatment leads to a notable increase in the density of CESA particles at the plasma membrane, from approximately 0.93 ± 0.02 particles/µm² in untreated cells to 1.29 ± 0.02 particles/µm² in treated cells.[1][3] This accumulation suggests a disruption in the normal trafficking or function of the CSCs.[3]

It is important to note that this compound's effect on CESA dynamics differs from other CBIs. For instance, isoxaben and quinoxyphen cause a rapid clearance of CESA particles from the plasma membrane, whereas this compound leads to their accumulation.[3] This distinction points to a unique molecular target or binding site for this compound within the cellulose biosynthesis pathway.

Physiological and Morphological Consequences

The inhibition of cellulose biosynthesis by this compound manifests in distinct and observable physiological and morphological changes in susceptible plants.

-

Radial Swelling: The most prominent symptom is radial swelling of the root and hypocotyl tissues.[3] This occurs because the loss of structural integrity in the cell wall, due to the lack of cellulose, prevents anisotropic growth.

-

Ectopic Lignification: Another characteristic response is the deposition of lignin in cells where it is not normally found, a phenomenon known as ectopic lignification.[3] This is believed to be a compensatory mechanism to reinforce the weakened cell walls.

Differential Sensitivity: Monocots vs. Dicots

A key aspect of this compound's herbicidal activity is its differential efficacy between monocots and dicots. While effective against both, research indicates that monocots are generally more susceptible.[5]

Quantitative Comparison of Sensitivity

Dose-response assays are used to quantify the sensitivity of different plant species to a herbicide. The GR50 value, which represents the concentration of a herbicide required to inhibit growth by 50%, is a standard metric for comparison.

| Plant Type | Species | Growth Parameter | GR50 (pM) | Reference |

| Monocot | Poa annua (Annual Bluegrass) | Root Length | 671 | [3] |

| Monocot | Feral Rye | Root Growth | 251 | [6] |

| Monocot | Barnyardgrass | Seedling Emergence | ~8,000 | [5] |

| Monocot | Large Crabgrass | Seedling Emergence | ~4,000 | [5] |

| Dicot | Arabidopsis thaliana (Thale Cress) | Root Length (Light-grown) | 200 | [3] |

| Dicot | Arabidopsis thaliana (Thale Cress) | Hypocotyl Length (Dark-grown) | 214 | [3] |

| Dicot | Kochia | Root Growth | ~512 (average for dicots) | [5] |

Note: GR50 values can vary depending on the specific experimental conditions, such as growth medium, light conditions, and the specific ecotype or variety of the plant used.

While the provided data shows some variability, a general trend of higher sensitivity (lower GR50 values) in some monocot species compared to some dicot species is observed in certain studies.[5] However, other studies show comparable or even higher sensitivity in the model dicot Arabidopsis thaliana.[3] This highlights the complexity of herbicide-plant interactions and suggests that factors beyond the primary mode of action may contribute to species-specific sensitivity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the mode of action of this compound.

Dose-Response Assay for Growth Inhibition

This protocol is adapted for determining the GR50 of this compound in Arabidopsis thaliana (a dicot) and Poa annua (a monocot).

Materials:

-

Arabidopsis thaliana (e.g., Columbia ecotype) and Poa annua seeds.

-

Half-strength Murashige and Skoog (MS) basal salt mixture.[3]

-

Phytoagar or Gelrite®.[7]

-

This compound stock solution (in DMSO).

-

Sterile petri dishes.

-

Growth chamber with controlled light and temperature.

Procedure:

-

Media Preparation: Prepare half-strength MS medium with 1% (w/v) sucrose and solidify with 0.8% (w/v) phytoagar.[8] For Poa annua, a Gelrite®-based medium (3.75 g/L) can be used.[7] After autoclaving and cooling to ~50°C, add the desired concentrations of this compound from a stock solution. The final DMSO concentration should not exceed 0.1% (v/v). Pour the media into sterile petri dishes.

-

Seed Sterilization and Plating: Surface sterilize seeds (e.g., with 70% ethanol for 1 minute followed by 10% bleach for 10 minutes and then rinse with sterile water). Place seeds on the surface of the solidified agar plates.

-

Incubation: Place the plates vertically in a growth chamber. For Arabidopsis, typical conditions are 16-hour light/8-hour dark cycle at 22°C.[9] For Poa annua, a constant temperature of 16°C can be used.[7]

-

Data Collection: After a set period (e.g., 7-14 days), measure the primary root length (for light-grown seedlings) or hypocotyl length (for dark-grown seedlings) using a ruler or image analysis software.[3][7]

-

Data Analysis: Calculate the percent inhibition of growth for each this compound concentration relative to the untreated control. Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit a dose-response curve and determine the GR50 value.[10][11]

[¹⁴C]Glucose Incorporation Assay for Cellulose Biosynthesis

This assay directly measures the rate of cellulose synthesis by tracking the incorporation of radiolabeled glucose.

Materials:

-

3-day-old etiolated Arabidopsis seedlings.

-

Glucose-free MS liquid medium.

-

[¹⁴C]Glucose.

-

This compound.

-

Acetic-nitric reagent (8:1:2 acetic acid:nitric acid:water).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Seedling Preparation: Grow Arabidopsis seedlings in the dark for 3 days in liquid MS medium supplemented with 2% (w/v) glucose.[3]

-

Pre-treatment: Transfer seedlings to a glucose-free MS medium and incubate for 1 hour to deplete endogenous glucose.

-

Treatment: Add this compound at the desired concentration and [¹⁴C]Glucose to the medium and incubate for 1-2 hours.[12]

-

Cellulose Extraction:

-

Wash the seedlings with water to remove external radioactivity.

-

Boil the seedlings in the acetic-nitric reagent for 30 minutes to hydrolyze non-cellulosic polysaccharides.[3]

-

Wash the remaining insoluble material (crystalline cellulose) with water and then ethanol.

-

-

Quantification: Add the cellulose pellet to a scintillation vial with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter. The amount of incorporated [¹⁴C]Glucose is proportional to the rate of cellulose synthesis.[3]

Live-Cell Imaging of CESA Dynamics

This protocol allows for the visualization of CESA protein dynamics in living plant cells.

Materials:

-

Transgenic Arabidopsis line expressing YFP-CESA6 and RFP-TUA5 (for visualizing microtubules).[3]

-

Confocal laser scanning microscope.

-

Mounting medium (e.g., half-strength MS).

-

This compound solution.

Procedure:

-

Sample Preparation: Grow transgenic seedlings on agar plates. Mount a seedling in a drop of half-strength MS medium on a microscope slide with a coverslip.[13]

-

Microscopy:

-

Use a confocal microscope with appropriate laser lines and emission filters for YFP (e.g., 514 nm excitation, 525-550 nm emission) and RFP (e.g., 561 nm excitation, 580-620 nm emission).[14]

-

Acquire time-lapse images of the epidermal cells of the hypocotyl or root.

-

-

Treatment: Add a solution of this compound to the mounting medium and continue imaging to observe the real-time effects on CESA particle velocity and density.

-

Image Analysis: Use image analysis software (e.g., ImageJ with appropriate plugins) to track the movement of individual YFP-CESA6 particles and calculate their velocity. The density of particles can be determined by counting the number of particles within a defined area of the plasma membrane.[3]

Staining for Ectopic Lignification

Phloroglucinol-HCl staining is a classic method to visualize lignified tissues.

Materials:

-

Plant tissue (e.g., cross-sections of roots or hypocotyls).

-

Phloroglucinol solution (e.g., 2% in 95% ethanol).

-

Concentrated hydrochloric acid (HCl).

-

Microscope slides and coverslips.

-

Light microscope.

Procedure:

-

Sectioning: Prepare thin cross-sections of the plant tissue.

-

Staining:

-

Observation: Immediately observe the sections under a light microscope. Lignified tissues will stain a cherry-red or violet color.[17][18] The intensity of the stain can be qualitatively assessed to determine the extent of ectopic lignification.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes affected by this compound.

Caption: this compound's primary mode of action on the cellulose biosynthesis pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Herbicidal Action: A Potent Cellulose Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Laser Scanning Confocal Microscopy for Arabidopsis Epidermal, Mesophyll and Vascular Parenchyma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methodology to enable high-throughput imaging of Arabidopsis seedlings on cover glass-bottom multiwell plates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A bioassay to determine Poa annua responses to this compound [frontiersin.org]

- 8. Phenotypic effect of growth media on Arabidopsis thaliana root hair growth - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. The analysis of dose-response curves--a practical approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]

- 12. [14C] Glucose Cell Wall Incorporation Assay for the Estimation of Cellulose Biosynthesis [agris.fao.org]

- 13. researchgate.net [researchgate.net]

- 14. An optimum study on the laser scanning confocal microscopy techniques for BiFC assay using plant protoplast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. static.igem.org [static.igem.org]

- 16. Virtual Labs [cbii-au.vlabs.ac.in]

- 17. benchchem.com [benchchem.com]

- 18. Histochemical Staining of Arabidopsis thaliana Secondary Cell Wall Elements - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Indaziflam and Its Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indaziflam is a pre-emergent alkylazine herbicide that effectively controls a broad spectrum of annual grasses and broadleaf weeds by inhibiting cellulose biosynthesis.[1][2] This technical guide provides a comprehensive overview of the toxicological profile of this compound and its principal metabolites. It includes a detailed summary of key toxicological studies, quantitative data presented in structured tables for comparative analysis, and a description of the experimental protocols based on internationally recognized guidelines. Furthermore, this guide illustrates the mechanism of action and metabolic pathways through detailed diagrams to facilitate a deeper understanding of its biological interactions.

Introduction

This compound, chemically known as N-[(1R, 2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1RS)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine, is a potent inhibitor of cellulose biosynthesis in plants.[1][2] Its primary mode of action is the disruption of cell wall formation, which affects cell division and elongation, particularly in the meristematic tissues of emerging seedlings.[1] Due to its widespread use in agriculture and land management, a thorough understanding of its toxicological profile is essential for assessing potential risks to human health and the environment. This guide synthesizes data from regulatory agency assessments, including the U.S. Environmental Protection Agency (EPA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA), as well as from peer-reviewed scientific literature.

Toxicokinetics and Metabolism

In animal studies, this compound is rapidly and almost completely absorbed after oral ingestion.[1] It is also quickly metabolized and excreted, primarily through feces and urine, with the majority of the administered dose eliminated within 48 hours.[1] This rapid elimination suggests a low potential for bioaccumulation.[1] Approximately 40% of the parent compound is excreted unchanged.[1] The primary metabolic pathway is oxidation, leading to the formation of a major metabolite, an oxidized carboxylic acid form of this compound.[1] Dermal absorption of this compound is low.[1]

The major environmental and mammalian metabolites of this compound include:

-

This compound Carboxylic Acid: A major metabolite formed through oxidation.[1]

-

Fluoroethyldiaminotriazine (FDAT): A key metabolite that maintains the triazine ring.[1]

-

Triazine-Indanone: An environmental metabolite.[1]

-

This compound-Olefin and this compound-Hydroxyethyl: Environmental degradates with toxicity similar to the parent compound.[1]

Metabolic Pathway Overview

Toxicological Profile

The toxicological database for this compound is extensive, with studies conducted in various animal models to assess its potential adverse effects.

Acute Toxicity

Technical this compound exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure in rats.[1] It is not a skin or eye irritant in rabbits and is not a skin sensitizer in guinea pigs.[1]

Table 1: Acute Toxicity of this compound

| Study Type | Species | Route | Result | Toxicity Category |

| Acute Oral | Rat | Oral | LD50 > 2000 mg/kg bw | Low |

| Acute Dermal | Rat | Dermal | LD50 > 2000 mg/kg bw | Low |

| Acute Inhalation | Rat | Inhalation | LC50 > 5.0 mg/L | Low |

| Eye Irritation | Rabbit | Ocular | Non-irritating | IV |

| Skin Irritation | Rabbit | Dermal | Non-irritating | IV |

| Skin Sensitization | Guinea Pig | Dermal | Not a sensitizer | - |

Subchronic and Chronic Toxicity

The nervous system is the primary target organ in subchronic and chronic toxicity studies in both rats and dogs.[1] Dogs are the more sensitive species, showing neurotoxic effects at lower doses than rats.[1] In rodent studies, other affected organs include the kidneys, liver, thyroid, stomach, seminal vesicles, and ovaries.[1][3]

Table 2: Key No-Observed-Adverse-Effect Levels (NOAELs) from Subchronic and Chronic Studies

| Study Type | Species | Duration | NOAEL | LOAEL | Key Effects at LOAEL |

| Subchronic Oral | Dog | 90-day | 7.5 mg/kg/day | 15 mg/kg/day | Axonal degeneration in brain, spinal cord, and sciatic nerve.[4] |

| Subchronic Oral | Rat | 90-day | 14 mg/kg/day (M) 410 mg/kg/day (F) | 338 mg/kg/day (M) 806 mg/kg/day (F) | Decreased motor and locomotor activity, tremors.[5] |

| Chronic Oral | Dog | 1-year | 2.0 mg/kg/day | 6.0 mg/kg/day (M) 7.0 mg/kg/day (F) | Neurotoxicity. |

| Chronic Oral | Rat | 2-year | 12 mg/kg/day (M) 17 mg/kg/day (F) | 118 mg/kg/day (M) 167 mg/kg/day (F) | Decreased body weight, liver and kidney effects.[6] |

Genotoxicity and Carcinogenicity

This compound and its metabolites, including diaminotriazine and this compound carboxylic acid, were not mutagenic in a battery of genotoxicity tests.[1] Long-term carcinogenicity studies in rats and mice showed no evidence of carcinogenicity.[1][6] Based on these findings, the U.S. EPA has classified this compound as "not likely to be carcinogenic to humans".[1]

Reproductive and Developmental Toxicity

This compound is not considered a primary reproductive toxicant.[7] Minor reproductive effects observed in a two-generation rat study, such as decreased litter size, occurred at doses that also caused maternal toxicity.[6][7] Developmental effects, including decreased fetal weight in rats, were also observed at maternally toxic doses.[1][8] No developmental effects were seen in rabbits.[1]

Table 3: Reproductive and Developmental Toxicity NOAELs

| Study Type | Species | NOAEL (Maternal) | NOAEL (Developmental/Offspring) | Key Effects at LOAEL |

| Developmental | Rat | 25 mg/kg/day | 25 mg/kg/day | Decreased fetal weight with decreased maternal body weight gain and food consumption.[7][8] |

| Developmental | Rabbit | Maternally toxic doses | No effects observed | - |

| 2-Generation Reproduction | Rat | 69.3 mg/kg/day (M) 85.2 mg/kg/day (F) | 69.3 mg/kg/day (M) 85.2 mg/kg/day (F) | Decreased pup weight and delayed sexual maturation at doses causing parental toxicity.[8] |

Neurotoxicity

The nervous system is a key target of this compound toxicity, with dogs being more sensitive than rats.[1] Neurotoxic effects observed in dogs include axonal degeneration in the brain, spinal cord, and sciatic nerve.[4] In rats, neurotoxicity is characterized by decreased motor and locomotor activity and clinical signs such as tremors at higher doses.[7] A developmental neurotoxicity study in rats showed transiently decreased motor activity in male offspring at a dose that also caused maternal toxicity.[9]

Toxicity of Metabolites

The U.S. EPA assumes that most metabolites of this compound have toxicity comparable to the parent compound due to structural similarities.[10] However, the single-ring metabolite, diaminotriazine (FDAT), is not expected to be more toxic than this compound based on its non-neurotoxic mode of action.[10] Environmental degradates such as this compound-olefin and this compound-hydroxyethyl show toxicity similar to the parent compound, while others are 2-7 times less toxic.[1]

Mechanism of Action: Cellulose Biosynthesis Inhibition

This compound's herbicidal activity stems from its potent inhibition of cellulose biosynthesis.[2] Cellulose, a major component of the plant cell wall, is synthesized by cellulose synthase (CESA) complexes located in the plasma membrane.[7] this compound disrupts this process, leading to a cascade of effects that ultimately inhibit plant growth and development.

Studies in Arabidopsis thaliana have shown that this compound treatment leads to a reduction in the velocity of CESA particles in the plasma membrane and an increase in their density.[11] This suggests that this compound interferes with the normal functioning of the CESA complex. Interestingly, this compound's mode of action appears to be different from other cellulose biosynthesis inhibitors like isoxaben and quinoxyphen, as mutants resistant to these herbicides are not cross-resistant to this compound.[11]

Signaling Pathway of Cellulose Biosynthesis Inhibition by this compound

Experimental Protocols

The toxicological studies on this compound were conducted in accordance with internationally accepted guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following provides an overview of the methodologies for key toxicological assessments.

General Toxicological Assessment Workflow

References

- 1. Cracking the elusive alignment hypothesis: the microtubule–cellulose synthase nexus unraveled - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. nucro-technics.com [nucro-technics.com]

- 6. ask-force.org [ask-force.org]

- 7. policycommons.net [policycommons.net]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. nib.si [nib.si]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. This compound herbicidal action: a potent cellulose biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Degradation Pathways of Indaziflam in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of the herbicide indaziflam in soil and aquatic environments. The information presented is intended to support research, environmental risk assessment, and the development of related chemical compounds. This document details the principal degradation metabolites, summarizes key quantitative data, outlines experimental protocols for studying its environmental fate, and provides visual representations of the degradation pathways and analytical workflows.

Executive Summary

This compound, an alkylazine herbicide, is primarily used for pre-emergent weed control. Its environmental fate is of significant interest due to its persistence and potential for mobility of its degradation products. In soil, this compound undergoes degradation primarily through biotic pathways, mediated by soil microorganisms. Conversely, in aqueous environments, the primary degradation mechanism is abiotic, specifically photolysis in clear, shallow waters. Hydrolysis is not a significant degradation pathway for this compound. The major metabolites identified in both soil and water include this compound-triazine indanone, this compound-carboxylic acid, and this compound-triazinediamine (fluoroethyldiaminotriazine or FDAT), with this compound-hydroxyethyl and this compound-olefin being notable in aqueous photolysis. It is important to note that the degradation products of this compound are generally more mobile in soil than the parent compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the degradation and mobility of this compound and its principal metabolites in soil and water.

Table 1: this compound and Metabolite Half-Life Data

| Compound | Matrix | Half-Life (DT50) | Conditions |

| This compound | Aerobic Soil | >150 days[1][2] | Laboratory |

| This compound | Aerobic Soil | 22-176 days[3] | Laboratory |

| This compound | Aerobic Soil | 63-99 days[4] | Greenhouse |

| This compound | Anaerobic Soil | Stable (persistent)[1][2] | Laboratory |

| This compound | Water (Photolysis) | 1.4 - 3.7 days[1][5] | Clear, shallow water |

| This compound-triazine indanone | Soil | Not persistent | - |

| This compound-carboxylic acid | Soil | Not persistent | - |

| This compound-triazinediamine (FDAT) | Soil | 15-320 days[5] | - |

Table 2: Soil Sorption and Mobility Data

| Compound | Parameter | Value | Soil Type |

| This compound | Koc | 396-789 L/kg[1][2] | Various |

| This compound-triazine indanone | Koc | 183-304 L/kg[5] | Various |

| This compound-carboxylic acid | Koc | 29-132 L/kg[5] | Various |

| This compound-triazinediamine (FDAT) | Koc | 10-47 L/kg[5] | Various |

Degradation Pathways

The degradation of this compound proceeds through distinct pathways in soil and water, leading to the formation of several key metabolites.

Soil Degradation Pathway

In soil, the primary mechanism of this compound degradation is through microbial activity. The main transformation products include this compound-triazine indanone, this compound-carboxylic acid, and this compound-triazinediamine (FDAT)[5][6].

References

- 1. mass.gov [mass.gov]

- 2. researchgate.net [researchgate.net]

- 3. davidpublisher.com [davidpublisher.com]

- 4. Mobility, Degradation, and Uptake of this compound under Greenhouse Conditions in: HortScience Volume 55: Issue 8 | ASHS [journals.ashs.org]

- 5. apvma.gov.au [apvma.gov.au]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of Indaziflam for Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indaziflam is a pre-emergent herbicide belonging to the alkylazine chemical class, valued for its efficacy at low application rates and its unique mode of action as a cellulose biosynthesis inhibitor.[1] A thorough understanding of its physicochemical properties is paramount for the development of stable, effective, and safe formulations. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, their implications for formulation, detailed experimental protocols for their determination, and an illustrative representation of its mechanism of action.

Physicochemical Properties of this compound

The formulation of a pesticide active ingredient is fundamentally dictated by its inherent physical and chemical characteristics. For this compound, its low aqueous solubility and high melting point are critical determinants for its formulation as a suspension concentrate (SC). A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₆H₂₀FN₅ |

| Molecular Weight | 301.36 g/mol |

| Physical State | Solid (Light beige for technical grade, white powder for pure)[2] |

| Melting Point | 183 °C (Isomer A), 178 °C (Isomer B)[2] |

| Boiling Point | Not available (decomposes before boiling) |

| Water Solubility (20 °C) | 2.8 mg/L (Isomer A)[2] |

| Vapor Pressure (20 °C) | 2.5 x 10⁻⁸ Pa |

| Density (20 °C) | 1.23 g/cm³ |

| Octanol-Water Partition Coefficient (log Kow) | 2.8 |

| pKa (Dissociation Constant) | 3.5 |

Impact of Physicochemical Properties on Formulation Strategy

The physicochemical profile of this compound strongly influences the choice of formulation. Its very low water solubility (2.8 mg/L for Isomer A) makes it unsuitable for simple aqueous solutions.[2] Concurrently, its high melting point (183 °C for Isomer A) indicates that it is a stable solid at ambient temperatures, making it an ideal candidate for a Suspension Concentrate (SC) formulation.[2]

SC formulations are a dispersion of fine, solid active ingredient particles suspended in an aqueous medium.[3] This formulation type offers several advantages for a compound like this compound:

-

High active ingredient loading: SCs can be formulated with a high concentration of the active ingredient.

-

Safety: The aqueous base eliminates the need for flammable or toxic organic solvents.

-

Ease of use: They are readily diluted with water by the end-user.

-

Reduced dust exposure: Compared to solid formulations like wettable powders, SCs minimize inhalation risks during handling.

The development of a stable this compound SC formulation requires careful selection of co-formulants to address potential challenges such as particle agglomeration, sedimentation, and crystal growth. Key components in an this compound SC formulation would include:

-

Wetting agents: To facilitate the dispersion of the hydrophobic this compound particles in water.

-

Dispersing agents: To prevent the agglomeration of particles and ensure a stable suspension.

-

Thickeners/Suspending agents: To increase the viscosity of the aqueous phase and hinder the settling of particles.

-

Antifreeze agents: To ensure stability at low temperatures.

-

Antifoaming agents: To prevent foaming during manufacture and application.

-

Biocides: To prevent microbial growth in the aqueous formulation.

The slightly acidic pKa of 3.5 indicates that the charge of the this compound molecule can be influenced by the pH of the formulation, which in turn can affect its interaction with other formulation components and its overall stability.

Experimental Protocols for Physicochemical Property Determination

The determination of the physicochemical properties of active ingredients like this compound is governed by internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures data quality and regulatory acceptance.

1. Melting Point/Melting Range (OECD Guideline 102)

This guideline describes several methods for determining the melting point of a substance. For a crystalline solid like this compound, the capillary method is commonly employed.

-

Principle: A small, finely powdered sample of this compound is packed into a capillary tube and heated in a controlled manner in a liquid bath or a metal block. The temperature at which the substance is observed to melt is recorded.

-

Apparatus: Melting point apparatus with a heating block or bath, capillary tubes, thermometer.

-

Procedure:

-

A dried, finely powdered sample of this compound is introduced into a capillary tube, sealed at one end, to a height of approximately 3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1 °C/min) near the expected melting point.

-

The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded as the melting range.

-

2. Water Solubility (OECD Guideline 105)

For substances with low solubility like this compound, the column elution method is appropriate.

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of this compound in the eluate is measured until it reaches a plateau, which represents the water solubility.

-

Apparatus: Chromatography column, HPLC pump, analytical detector (e.g., UV-Vis or LC-MS), thermostatically controlled water bath.

-

Procedure:

-

An inert support material (e.g., glass beads, silica gel) is coated with an excess of this compound.

-

The coated support is packed into a chromatography column.

-

Water is pumped through the column at a constant, low flow rate.

-

Fractions of the eluate are collected and the concentration of this compound is determined using a suitable analytical method (e.g., HPLC-UV).

-

The process is continued until the concentration of this compound in the eluate is constant, indicating saturation.

-

3. Vapor Pressure (OECD Guideline 104)

Given the very low vapor pressure of this compound, the gas saturation method is a suitable technique.

-

Principle: A stream of inert gas is passed through or over the substance at a known flow rate, slow enough to ensure saturation of the gas with the vapor of the substance. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated.

-

Apparatus: Gas flow meter, saturation column containing this compound, trapping system (e.g., sorbent tube), analytical instrument for quantification (e.g., GC-MS or LC-MS).

-

Procedure:

-

A known volume of an inert gas (e.g., nitrogen) is passed through a sample of this compound at a constant temperature.

-

The vaporized this compound is trapped in a sorbent tube.

-

The trapped this compound is then desorbed and quantified using a sensitive analytical technique.

-

The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through, and the temperature.

-

4. Octanol-Water Partition Coefficient (log Kow) (OECD Guideline 107 or 117)

The Shake Flask Method (OECD 107) is a traditional approach, while the HPLC Method (OECD 117) is a more rapid and often preferred technique.

-

Principle (HPLC Method): The retention time of this compound on a reverse-phase HPLC column is measured and correlated with the known log Kow values of a series of standard compounds.

-

Apparatus: High-Performance Liquid Chromatograph (HPLC) with a reverse-phase column (e.g., C18) and a UV detector.

-

Procedure:

-

A series of standard compounds with known log Kow values are injected into the HPLC system, and their retention times are recorded.

-

A calibration curve of log (retention time) versus log Kow is constructed.

-

A solution of this compound is injected under the same chromatographic conditions, and its retention time is measured.

-

The log Kow of this compound is determined from its retention time using the calibration curve.

-

5. Dissociation Constant in Water (pKa) (OECD Guideline 112)

For a weakly acidic substance like this compound, a spectrophotometric method or a potentiometric titration method can be used.

-

Principle (Spectrophotometric Method): The UV-Vis absorption spectrum of this compound is measured in a series of buffer solutions with different pH values. The pKa is determined from the pH-dependent changes in the absorbance at a specific wavelength.

-

Apparatus: UV-Vis spectrophotometer, pH meter, thermostatted cell holder.

-

Procedure:

-

Solutions of this compound are prepared in a series of buffers covering a range of pH values around the expected pKa.

-

The UV-Vis spectrum of each solution is recorded.

-

The absorbance at a wavelength where the ionized and non-ionized forms have different absorptivities is plotted against pH.

-

The pKa is the pH at which the concentrations of the ionized and non-ionized forms are equal, which corresponds to the inflection point of the titration curve.

-

Mechanism of Action: Inhibition of Cellulose Biosynthesis

This compound's herbicidal activity stems from its ability to inhibit cellulose biosynthesis in susceptible plants.[4] Cellulose is a crucial structural component of the plant cell wall, providing rigidity and strength. The synthesis of cellulose is a complex process carried out by the cellulose synthase complex (CSC) located in the plasma membrane.[4]

This compound disrupts this process by affecting the function of the CSC, leading to a reduction in the velocity of the complex and an increase in its density at the plasma membrane.[4][5] This inhibition of cellulose production ultimately results in the failure of cell wall formation, preventing cell division and elongation, and leading to the death of the germinating weed seedling.[6]

Below is a diagram illustrating the key steps in the cellulose biosynthesis pathway and the point of inhibition by this compound.

Caption: Inhibition of Cellulose Biosynthesis by this compound.

Conclusion

The physicochemical properties of this compound, particularly its low water solubility and high melting point, are the cornerstone of its formulation as a stable and effective suspension concentrate. A comprehensive understanding of these properties, guided by standardized experimental protocols, is essential for formulation scientists and researchers in the agrochemical industry. Furthermore, elucidating its specific mechanism of action as a cellulose biosynthesis inhibitor provides a clear rationale for its herbicidal efficacy and informs the development of resistance management strategies. This technical guide serves as a foundational resource for professionals engaged in the development and study of this compound-based herbicide formulations.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. apvma.gov.au [apvma.gov.au]

- 3. Agricultural & Farming Chemicals | Suspension Concentrates | Azelis [azelis.com]

- 4. This compound Herbicidal Action: A Potent Cellulose Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound herbicidal action: a potent cellulose biosynthesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mass.gov [mass.gov]

Indaziflam Isomers and Their Biological Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indaziflam is a potent, pre-emergent alkylazine herbicide that provides broad-spectrum control of annual grasses and broadleaf weeds at low application rates. Its mode of action is the inhibition of cellulose biosynthesis, a critical process for plant cell wall formation and integrity.[1][2][3][4] Technical grade this compound is a diastereomeric mixture. This guide provides an in-depth analysis of the isomers of this compound, their biological activity, and the experimental methodologies used for their evaluation. While regulatory agencies have concluded that the primary isomers possess nearly equivalent herbicidal activity, this document compiles the available public data and detailed protocols to facilitate further research and understanding of their specific contributions.[5][6]

Introduction to this compound and its Isomers

This compound possesses three chiral centers, leading to the theoretical possibility of eight stereoisomers. However, the commercial active ingredient is a specific, controlled mixture of two diastereomers that arise from the stereochemistry at the fluoroethyl group.[1][7]

-

Isomer A: N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1R)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine. This is the major component, typically comprising 95% or more of the technical mixture.[1][2][8]

-

Isomer B: N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1S)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine. This is the minor component, present at up to 5%.[1][2][8]

The fixed stereochemistry at the indane moiety (1R,2S) is crucial for the molecule's herbicidal efficacy. The production process is designed to be stereoselective to ensure the correct configuration of this part of the molecule.[7]

Biological Activity and Mechanism of Action

The primary mechanism of action for this compound is the inhibition of cellulose biosynthesis (CBI).[1][3] This disruption of cell wall formation affects cell division and elongation, ultimately preventing the germination and growth of susceptible weed seedlings.[2]

Studies on the technical mixture of this compound have shown that it causes classic CBI symptoms in susceptible plants, such as radial swelling of roots and ectopic lignification.[3] At the cellular level, this compound treatment leads to an increased density of cellulose synthase (CESA) complexes in the plasma membrane but reduces their velocity, thereby inhibiting the polymerization of glucose into cellulose chains.[3]

Comparative Biological Activity

While multiple regulatory sources state that Isomer A and Isomer B have "equal" or "nearly the same" biological activity, publicly available studies with quantitative, side-by-side comparisons of the separated isomers are lacking.[5][6] The herbicidal activity data presented in scientific literature is based on the technical grade mixture.

Quantitative Data

The following tables summarize the available quantitative data for the technical this compound mixture.

Table 1: Herbicidal Activity of Technical this compound on Target Weeds

| Weed Species | Parameter | Value | Plant Part Measured | Reference |

| Poa annua (Annual Bluegrass) | GR₅₀ (Growth Reduction 50%) | ~250 pM | Root Length | [3] |

| Arabidopsis thaliana (Light-grown) | GR₅₀ (Growth Reduction 50%) | ~500 pM | Root Length | [3] |

| Arabidopsis thaliana (Dark-grown) | GR₅₀ (Growth Reduction 50%) | ~500 pM | Hypocotyl Length | [3] |

Table 2: Inhibition of Cellulose Biosynthesis by Technical this compound

| Plant Species | This compound Concentration | Inhibition of [¹⁴C]Glucose Incorporation | Reference |

| Arabidopsis thaliana | 200 pM | 18% | [3] |

| Arabidopsis thaliana | 400 pM | 51% | [3] |

Table 3: Physicochemical Properties of this compound Isomers

| Property | Isomer A (1R,2S,1'R) | Isomer B (1R,2S,1'S) | Reference |

| Water Solubility | 2.8 mg/L | 1.2 mg/L | [1][9] |

Experimental Protocols

Synthesis and Separation of this compound Isomers

Synthesis: The synthesis of this compound involves a multi-step process. A key step is the stereoselective synthesis of the (1R,2S)-2,6-dimethyl-1-aminoindan intermediate. The final diastereomers are typically formed by reacting this chiral amine with a substituted chlorotriazine containing the racemic 1-fluoroethyl group, followed by separation.

Logical Flow of Synthesis and Separation

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. mass.gov [mass.gov]

- 3. This compound Herbicidal Action: A Potent Cellulose Biosynthesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 7. This compound [sitem.herts.ac.uk]

- 8. This compound | C16H20FN5 | CID 44146693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. apvma.gov.au [apvma.gov.au]

The Impact of Indaziflam on Soil Microbial Communities: A Technical Review

For Researchers, Scientists, and Agrochemical Professionals

Introduction

Indaziflam, a pre-emergent herbicide belonging to the fluoroalkyl triazine class, is increasingly utilized for the management of invasive annual grasses in various ecosystems, including rangelands and orchards.[1] Its primary mode of action is the inhibition of cellulose biosynthesis in susceptible plants.[1][2] While effective for weed control, the broader ecological implications of this compound application, particularly its effects on non-target soil microbial communities, are a critical area of ongoing research. Soil microorganisms are fundamental to ecosystem health, driving nutrient cycling, organic matter decomposition, and soil structure maintenance.[3][4] This technical guide synthesizes the current scientific understanding of how this compound influences the structure, function, and composition of these vital microbial communities.

Quantitative Effects of this compound on Soil Properties and Microbial Metrics